molecular formula C8H14O3 B13614986 4-(Oxolan-2-yl)butanoic acid

4-(Oxolan-2-yl)butanoic acid

Cat. No.: B13614986
M. Wt: 158.19 g/mol
InChI Key: FOASUUODOXSVRM-UHFFFAOYSA-N
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Description

This compound is a relatively new addition to the field of chemistry and has numerous applications in various fields of research and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxolan-2-yl)butanoic acid can be achieved through various methods. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired products in moderate to excellent yields for a wide range of substrates. The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Oxolan-2-yl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(Oxolan-2-yl)butanoic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a versatile intermediate for the synthesis of various organic compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(3-amino-3-carboxypropyl)uridine (acp3U)
  • 4-(2-thienyl)butyric acid

Comparison: 4-(Oxolan-2-yl)butanoic acid is unique due to its specific structure and reactivityFor example, while 3-(3-amino-3-carboxypropyl)uridine is primarily used in RNA modification studies, this compound has broader applications in chemistry, biology, and industry .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-(oxolan-2-yl)butanoic acid

InChI

InChI=1S/C8H14O3/c9-8(10)5-1-3-7-4-2-6-11-7/h7H,1-6H2,(H,9,10)

InChI Key

FOASUUODOXSVRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCC(=O)O

Origin of Product

United States

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